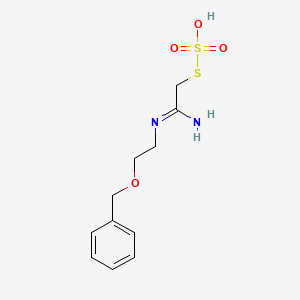![molecular formula C19H13FN6O3S2 B13823998 4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” is a complex organic compound that features a combination of thiazole, tetrazole, and benzoic acid moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” likely involves multiple steps, including the formation of the thiazole and tetrazole rings, followed by their coupling with the benzoic acid derivative. Typical reaction conditions might include:
Formation of Thiazole Ring: This could involve the condensation of a 4-fluorophenyl derivative with a thioamide under acidic conditions.
Formation of Tetrazole Ring: This might be achieved by reacting an azide with a nitrile in the presence of a catalyst.
Coupling Reactions: The final coupling of the thiazole and tetrazole rings with the benzoic acid derivative could involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine
In medicine, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{5-[(2-{[(2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- 4-{5-[(2-{[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
Uniqueness
The uniqueness of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C19H13FN6O3S2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-[5-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H13FN6O3S2/c20-13-5-1-11(2-6-13)15-9-30-18(21-15)22-16(27)10-31-19-23-24-25-26(19)14-7-3-12(4-8-14)17(28)29/h1-9H,10H2,(H,28,29)(H,21,22,27) |
InChI-Schlüssel |
JBFXDMMQGFSUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
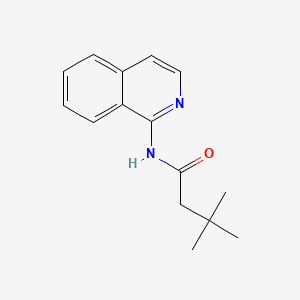

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
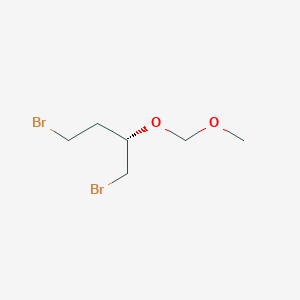
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)

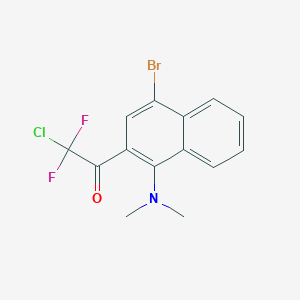
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
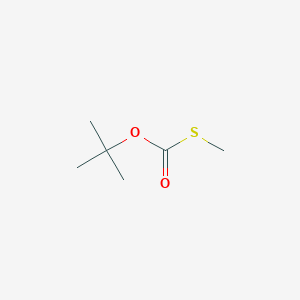
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
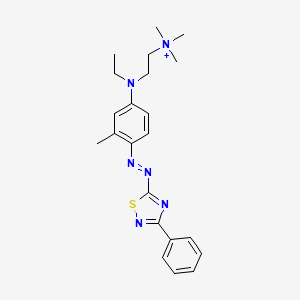
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
